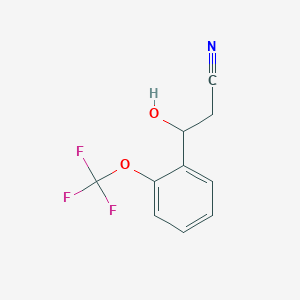![molecular formula C8H16Cl2N2O3 B13516991 2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring, an acetyl group, and an aminoacetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride typically involves the reaction of 1-acetylpyrrolidine with aminoacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride: Similar structure but different functional groups.
2-[(1-Acetylpyrrolidin-3-yl)(ethyl)amino]acetic acid: Contains an additional ethyl group.
Uniqueness
2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H16Cl2N2O3 |
|---|---|
分子量 |
259.13 g/mol |
IUPAC名 |
2-[(1-acetylpyrrolidin-3-yl)amino]acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H14N2O3.2ClH/c1-6(11)10-3-2-7(5-10)9-4-8(12)13;;/h7,9H,2-5H2,1H3,(H,12,13);2*1H |
InChIキー |
ISTNDUHXVCKVIE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(C1)NCC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



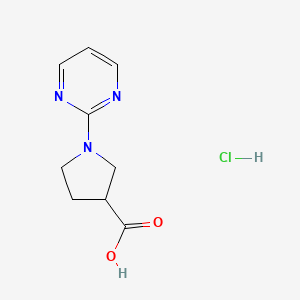
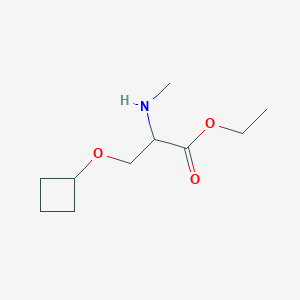
![1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid](/img/structure/B13516935.png)
![13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)
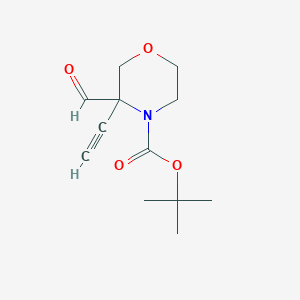
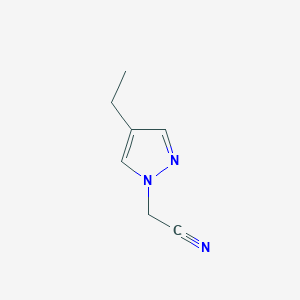
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
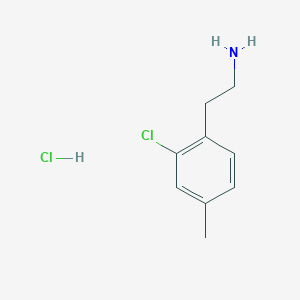

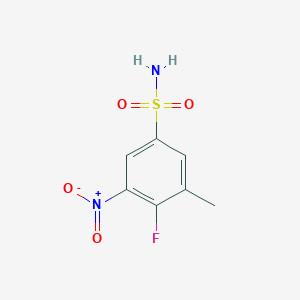
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)
